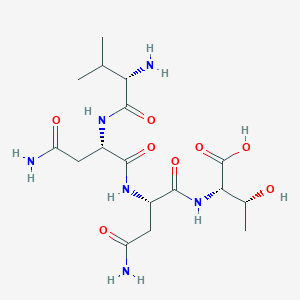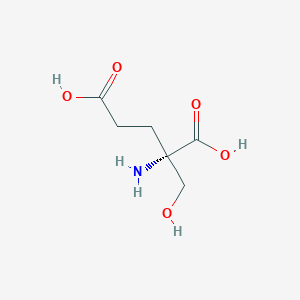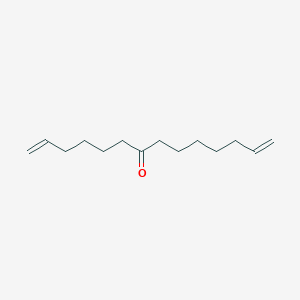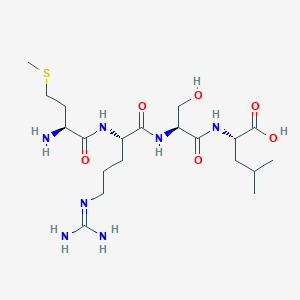![molecular formula C23H28O5Si B12525802 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione CAS No. 800387-57-9](/img/structure/B12525802.png)
1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione is a complex organic compound that features a combination of aromatic and silane functional groups
Preparation Methods
One common synthetic route involves the use of electrophilic aromatic substitution reactions to introduce the phenyl and triethoxysilyl groups onto a propane-1,3-dione backbone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the propane-1,3-dione moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: Its potential interactions with biological molecules make it a candidate for studying enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound’s structure suggests it could be explored for pharmacological activity, possibly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione exerts its effects depends on its specific application. In chemical reactions, the aromatic rings and carbonyl groups can participate in various interactions, such as forming hydrogen bonds or engaging in π-π stacking with other aromatic systems. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function through binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione include other aromatic ketones and silane-containing molecules. For example:
1-Phenyl-3-(thiophen-2-yl)propane-1,3-dione: This compound has a thiophene ring instead of the triethoxysilyl group, which may alter its reactivity and applications.
3-Phenyl-1,2,4-trioxolane: . The uniqueness of this compound lies in its combination of aromatic and silane functionalities, which can impart unique reactivity and properties not found in simpler aromatic ketones or silane compounds.
Properties
CAS No. |
800387-57-9 |
|---|---|
Molecular Formula |
C23H28O5Si |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-phenyl-3-[4-(2-triethoxysilylethenyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C23H28O5Si/c1-4-26-29(27-5-2,28-6-3)17-16-19-12-14-21(15-13-19)23(25)18-22(24)20-10-8-7-9-11-20/h7-17H,4-6,18H2,1-3H3 |
InChI Key |
SVSGXAGGXYACJF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C=CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)



![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)
![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)


![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)
![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
